(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various research and industrial processes.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic organic compounds
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, often resulting in the formation of new compounds with different properties.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring, altering the compound's reactivity and properties.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles are used in these reactions. Reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed:
Scientific Research Applications
(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride: has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may be involved in signaling pathways that regulate cellular processes, such as cell growth and apoptosis.
Comparison with Similar Compounds
(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other amino acids and phenyl derivatives with similar functional groups.
Uniqueness: The specific arrangement of the amino, formyl, and hydroxy groups on the phenyl ring gives this compound distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12;/h1-3,5,8,13H,4,11H2,(H,14,15);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDCKJFEAPTEX-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35149-75-8 |
Source
|
Record name | (2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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